N'-[(1E)-(2-azepan-1-yl-5-nitrophenyl)methylene]-2-(4-ethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-[2-(AZEPAN-1-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-ETHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes an azepane ring, a nitrophenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(AZEPAN-1-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-ETHYLPHENOXY)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the azepane ring and the nitrophenyl group. The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The nitrophenyl group is introduced through nitration of a suitable aromatic compound.
The final step involves the condensation of the azepane-nitrophenyl intermediate with 2-(4-ethylphenoxy)acetohydrazide under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pH. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of N’-[(E)-[2-(AZEPAN-1-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-ETHYLPHENOXY)ACETOHYDRAZIDE may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of industrial reactors, automated monitoring systems, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2-(AZEPAN-1-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-ETHYLPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The azepane ring and phenoxy group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amino derivatives. Substitution reactions can lead to various substituted azepane or phenoxy derivatives.
Scientific Research Applications
N’-[(E)-[2-(AZEPAN-1-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-ETHYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-[2-(AZEPAN-1-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-ETHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[2-(AZEPAN-1-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE
- N’-[(E)-[2-(AZEPAN-1-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE
Uniqueness
N’-[(E)-[2-(AZEPAN-1-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-ETHYLPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H28N4O4 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylideneamino]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C23H28N4O4/c1-2-18-7-10-21(11-8-18)31-17-23(28)25-24-16-19-15-20(27(29)30)9-12-22(19)26-13-5-3-4-6-14-26/h7-12,15-16H,2-6,13-14,17H2,1H3,(H,25,28)/b24-16+ |
InChI Key |
BZHZTZRYAZXIEW-LFVJCYFKSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCCC3 |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCCC3 |
Origin of Product |
United States |
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